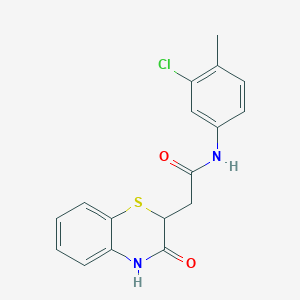

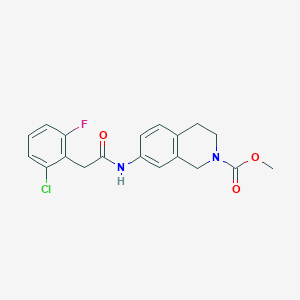

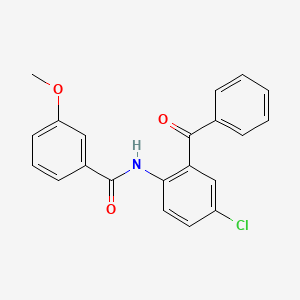

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethylmorpholine is a heterocyclic compound . It’s a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .

Synthesis Analysis

2,6-Dimethylmorpholine has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters . It’s a common starting material for the preparation of morpholines .Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis

2,6-Dimethylmorpholine has a refractive index of 1.446, a boiling point of 147°C, a melting point of -85°C, and a density of 0.935 g/mL at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Phosphoryl Succinates : Dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, which are related to 4-hydroxycoumarins, can be prepared through a reaction involving 4-hydroxycoumarin, DMAD, and P(OR)3. This process is significant for the synthesis of specific chemical compounds with potential applications in various fields, including materials science and pharmaceuticals (Nicolaides et al., 2011).

Inhibitory Effects on Histamine Release : Compounds derived from 4-hydroxycoumarin have shown significant inhibitory effects on histamine release from rat peritoneal mast cells. This finding is relevant in the context of allergy and inflammation research, providing insights into potential therapeutic applications (Iwata et al., 2004).

Use in Imaging Hypoxic Cells : A derivative of 4-hydroxycoumarin has been used to develop an off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This has significant implications in biomedical research fields, particularly in imaging disease-relevant hypoxia (Feng et al., 2016).

Imaging of DNA-Dependent Protein Kinase in Cancer : Carbon-11-labeled chromen-4-one derivatives, which are related to 4-hydroxycoumarins, have been synthesized for potential use in PET imaging of the DNA repair enzyme DNA-PK in cancer. This research contributes to the development of novel diagnostic tools in oncology (Gao et al., 2012).

Catalyst for Organic Synthesis : Morpholine, a component of the compound, has been used as a catalyst in the synthesis of dihydropyrano[c]chromene. This finding is important for green chemistry, emphasizing the reduction of toxic and hazardous materials in chemical synthesis (Heravi et al., 2011).

Antibacterial Activity Against UTI Pathogens : Mannich-based 4-hydroxy coumarin derivatives have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are common causes of urinary tract infections (UTIs). This suggests potential applications in developing new antibacterial agents (Sahoo et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-4-3-13(18)6-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIFKAYHFUDGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)

![[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine](/img/structure/B2384134.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384136.png)

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)